Ethyl 4-[3-(4-chlorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[3-(4-chlorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound with the following chemical formula: C29H22ClN3O5S2. It belongs to the class of thiazolidinone derivatives. Let’s break down its structure:
- The benzoate group (C6H5COO-) is attached to the imidazolidinone ring.
- The imidazolidinone ring contains a thioxo group (S=) and an amino group (NH2).
- The 4-chlorobenzyl group is also part of the molecule.
Preparation Methods
Synthetic Routes: The synthesis of Ethyl 4-[3-(4-chlorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate involves multistep reactions
Friedel-Crafts Acylation: The 4-chlorobenzyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as catalysts.
Thiazolidinone Formation: The thiazolidinone ring is formed by reacting the 4-chlorobenzylbenzoyl chloride with thiourea.
Ethyl Esterification: The final step involves esterification of the thiazolidinone with ethyl alcohol.
Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented due to its rarity and specialized applications.
Chemical Reactions Analysis
Ethyl 4-[3-(4-chlorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate can undergo various reactions:
Oxidation: The thioxo group (S=) can be oxidized to a sulfone (SO) or sulfoxide (SO) under appropriate conditions.
Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common reagents include bromine, N-bromosuccinimide (NBS), and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Ethyl 4-[3-(4-chlorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate finds applications in:
Medicinal Chemistry: It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Biological Studies: Researchers use it as a probe to study cellular processes.
Materials Science: Its unique structure may inspire novel materials.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
While Ethyl 4-[3-(4-chlorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate is rare, similar compounds include other thiazolidinones and benzoyl-substituted derivatives.
Properties
Molecular Formula |
C28H26ClN3O5S |
---|---|
Molecular Weight |
552.0 g/mol |
IUPAC Name |
ethyl 4-[3-[(4-chlorophenyl)methyl]-4-[2-(4-methoxyanilino)-2-oxoethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C28H26ClN3O5S/c1-3-37-27(35)19-6-12-22(13-7-19)32-26(34)24(16-25(33)30-21-10-14-23(36-2)15-11-21)31(28(32)38)17-18-4-8-20(29)9-5-18/h4-15,24H,3,16-17H2,1-2H3,(H,30,33) |
InChI Key |
PJDAFGVBPLSSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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